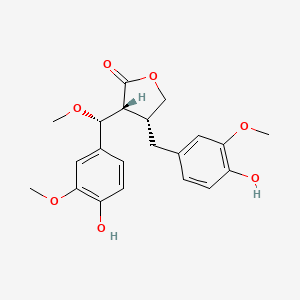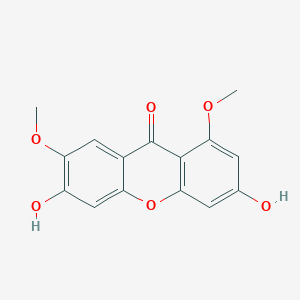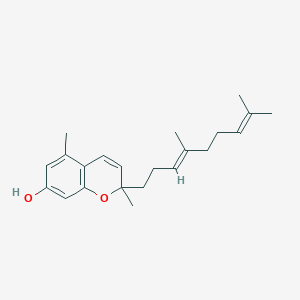
3',4'-dimethyl-α-Pyrrolidinovalerophenone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-dimethyl-α-Pyrrolidinovalerophenone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Scientific Research Applications
1. Crystal Structure Analysis
α-Pyrrolidinovalerophenone (α-PVP), a potent β-ketone phenethylamine stimulant, has been analyzed for its crystal structure. The study focuses on the crystallization of its free base as the HCl salt. This research highlights the importance of understanding the molecular structure, which is crucial for the development of designer drugs and their regulation (Wood, Bernal, & Lalancette, 2016).
2. Influence on Dopamine Transporters
Research on α-PVP and its analogs has shown their role as dopamine transporter (DAT) reuptake inhibitors. The potency of these compounds at DAT is influenced by structural modifications, highlighting their potential pharmacological significance and the implications for drug design and therapeutic applications (Kolanos et al., 2015).
3. Metabolic Analysis
Studies have been conducted to understand the metabolism of α-PVP in humans. This involves identifying and quantifying major metabolites in urine, offering insights into the drug’s metabolism, excretion, and potential toxicological impact (Shima et al., 2013).
4. Forensic Analysis
Forensic science has utilized the analysis of α-PVP in cases of poisoning and drug abuse. Understanding its presence and concentration in biological samples is crucial for legal and medical investigations related to drug use and abuse (Grapp et al., 2016).
5. Analytical Characterization
Research has also focused on the analytical characterization of α-PVP and related compounds. This includes using techniques like LC-QTOF-MS, GC-MS, and NMR for identification, aiding in the detection and regulation of new psychoactive substances (Qian et al., 2017).
properties
Product Name |
3',4'-dimethyl-α-Pyrrolidinovalerophenone (hydrochloride) |
|---|---|
Molecular Formula |
C17H25NO · HCl |
Molecular Weight |
295.9 |
InChI |
InChI=1S/C17H25NO.ClH/c1-4-7-16(18-10-5-6-11-18)17(19)15-9-8-13(2)14(3)12-15;/h8-9,12,16H,4-7,10-11H2,1-3H3;1H |
InChI Key |
XJYMZBBUHCGQGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C)C=C(C(C(CCC)N2CCCC2)=O)C=C1.Cl |
synonyms |
3,4-dimethyl-α-PVP; 3,4-dimethyl-α-Pyrrolidinopentiophenone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






